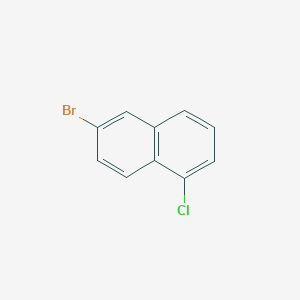

6-Bromo-1-chloronaphthalene

描述

Significance of Polyhalogenated Naphthalenes as Versatile Synthetic Intermediates

Polyhalogenated naphthalenes serve as crucial building blocks in organic synthesis. The presence of multiple halogen substituents, which can be the same or different, allows for selective and sequential chemical transformations. These compounds are particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds, which are prevalent in pharmaceuticals and materials science. The differential reactivity of various halogens (e.g., bromine vs. chlorine) on the same naphthalene (B1677914) scaffold enables regioselective modifications, providing access to complex molecular architectures that would be challenging to synthesize otherwise. researchgate.net Furthermore, these halogenated naphthalenes are precursors for aryne intermediates, highly reactive species that are pivotal in the synthesis of natural products and polymers. rsc.org The development of synthetic strategies to access diversely substituted polyhalogenated naphthalenes continues to be an active area of research. rsc.org

Position of 6-Bromo-1-chloronaphthalene within the Landscape of Substituted Naphthalenes

This compound is a dihalogenated naphthalene derivative with the chemical formula C₁₀H₆BrCl. Its structure features a naphthalene ring system substituted with a bromine atom at the 6-position and a chlorine atom at the 1-position. This specific substitution pattern imparts a unique combination of electronic and steric properties to the molecule. The presence of two different halogens offers the potential for chemoselective reactions, where one halogen can be selectively targeted for transformation while the other remains intact. This makes this compound a valuable intermediate for the synthesis of more complex, specifically functionalized naphthalene derivatives. synhet.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1000391-24-1 synhet.comaksci.com |

| Molecular Formula | C₁₀H₆BrCl aksci.com |

| Molecular Weight | 241.51 g/mol aksci.com |

| IUPAC Name | This compound synhet.comsigmaaldrich.com |

| Purity | Typically available at ≥97% or 98% aksci.comsigmaaldrich.com |

| Appearance | Not explicitly stated in the provided results |

| Solubility | Inferred to be soluble in organic solvents like chloroform (B151607) or toluene. |

| Storage | Ambient storage sigmaaldrich.com |

This table is generated based on the data available in the search results. Some data points, such as appearance, were not explicitly found.

The reactivity of this compound is influenced by the electronic effects of the halogen substituents. Both bromine and chlorine are electron-withdrawing groups, which deactivates the naphthalene ring towards electrophilic substitution. However, they are also ortho, para-directing. The positions of the halogens in this compound are on different rings of the naphthalene system, which influences the regioselectivity of subsequent reactions.

Current Research Frontiers and Unaddressed Challenges in Halogenated Naphthalene Chemistry

The field of halogenated naphthalene chemistry is continually evolving, with several key research frontiers and challenges.

Frontiers:

Novel Synthetic Methodologies: Researchers are actively developing more efficient, selective, and environmentally benign methods for the synthesis of polyhalogenated naphthalenes. This includes exploring novel catalysts and reaction conditions for direct halogenation and functionalization. rsc.orgthieme-connect.com The use of computational tools, such as Density Functional Theory (DFT), is becoming increasingly important in predicting reaction outcomes and understanding reaction mechanisms. rsc.orgkoyauniversity.org

Applications in Materials Science: The unique electronic and photophysical properties of halogenated naphthalenes make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org Research is focused on tuning these properties through specific halogenation patterns.

Development of Functional Materials: Polyhalogenated naphthalenes are being investigated as precursors for the synthesis of advanced materials, including flame retardants and specialized dyes and pigments. The introduction of multiple halogen atoms can significantly enhance the flame-retardant properties of materials.

Biological Applications: Some halogenated naphthalene derivatives have shown potential biological activity, such as antifungal properties. Further research is needed to explore the structure-activity relationships and mechanisms of action of these compounds.

Challenges:

Regioselectivity: Achieving precise control over the position of halogenation on the naphthalene ring, especially for the synthesis of specific isomers, remains a significant challenge. researchgate.net

Toxicity and Environmental Impact: Like many halogenated organic compounds, there are concerns about the potential toxicity and environmental persistence of some polyhalogenated naphthalenes. frontiersin.org Developing greener synthetic routes and understanding the environmental fate of these compounds are crucial.

Scalability: While many synthetic methods are effective on a laboratory scale, scaling up the production of specific polyhalogenated naphthalenes for industrial applications can be challenging and costly.

Understanding Structure-Property Relationships: A deeper understanding of how the number, type, and position of halogen atoms influence the physicochemical and biological properties of naphthalenes is needed to guide the rational design of new functional molecules. koyauniversity.org

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQJGFGVAJMCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 1 Chloronaphthalene and Analogous Halogenated Naphthalenes

Regioselective Halogenation Strategies for Naphthalene (B1677914) Core Functionalization

The precise installation of halogen atoms onto a naphthalene scaffold is a fundamental challenge in organic synthesis. The regioselectivity of these reactions is paramount, as the position of the halogen substituents dictates the molecule's subsequent reactivity and properties.

Electrophilic Bromination and Chlorination Protocols

Electrophilic aromatic substitution (SEAr) is a cornerstone of arene functionalization. masterorganicchemistry.com For naphthalene, this reaction is generally faster than for benzene (B151609) due to the higher electron density of the fused-ring system. almerja.com The regiochemical outcome of electrophilic halogenation on an unsubstituted naphthalene ring is kinetically controlled, favoring substitution at the C1 (α) position over the C2 (β) position. This preference is attributed to the more stable carbocation intermediate formed during α-attack, which allows for delocalization of the positive charge across both rings without disrupting the aromaticity of the second ring. almerja.com

For instance, the direct bromination of naphthalene with molecular bromine (Br₂) typically yields 1-bromonaphthalene (B1665260) as the major product. docbrown.infowikipedia.org The reaction can proceed even without a Lewis acid catalyst, although catalysts are often employed to enhance reactivity. almerja.com Similarly, electrophilic chlorination can be achieved using various chlorinating agents. The use of metal chlorides, such as copper(II) chloride, has been shown to effectively chlorinate naphthalene, with a selective pattern favoring the 1- and 4-positions. acs.org

The presence of a pre-existing substituent on the naphthalene ring significantly directs the position of subsequent halogenation. The directing effects are analogous to those observed in benzene chemistry, where activating groups direct ortho/para and deactivating groups direct meta. However, the complexity of the naphthalene system with its multiple non-equivalent positions requires careful consideration of both electronic and steric factors.

Table 1: Examples of Electrophilic Halogenation of Naphthalene Derivatives

| Starting Material | Reagent(s) | Catalyst/Conditions | Major Product(s) | Reference(s) |

| Naphthalene | Br₂ | Reflux in CCl₄ | 1-Bromonaphthalene | docbrown.infowikipedia.org |

| Naphthalene | Cl₂ | FeCl₃ or AlCl₃ | 1-Chloronaphthalene (B1664548) | docbrown.info |

| Naphthalene | CuCl₂ | 200–350 °C | 1-Chloronaphthalene, 1,4-Dichloronaphthalene | acs.org |

| 1-Bromonaphthalene | Br₂ / UV light | CCl₄ | 1,5-Dibromonaphthalene | researchgate.net |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a complementary strategy to electrophilic substitution for introducing substituents onto an aromatic ring. wikipedia.org This reaction is fundamentally different from SEAr, as it involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com For an SNAr reaction to proceed, two main conditions must be met:

The aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group.

There must be a good leaving group, usually a halide. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial and is enhanced by the presence of EWGs that can delocalize the negative charge.

In the context of synthesizing dihalonaphthalenes like 6-bromo-1-chloronaphthalene, SNAr could be envisioned to replace a leaving group (e.g., fluoride, nitro group) with a halide nucleophile. However, this approach is less common for the direct synthesis of dihalonaphthalenes from a non-halogenated precursor unless the naphthalene ring is appropriately activated. An interesting aspect of SNAr is the leaving group ability of halogens, which for this mechanism is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

Directed Ortho-Metallation and Halogen-Dance Methodologies

To overcome the inherent regioselectivity rules of classical electrophilic substitution, modern synthetic methods like directed ortho-metallation and halogen-dance reactions have been developed.

Directed Ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as a halogen source, to introduce a substituent with high regiocontrol.

For naphthalene systems, DMGs such as N,N-diethyl-2-naphthylcarbamate and 1,8-naphthalene diamide (B1670390) have been effectively used to direct lithiation to specific positions. acs.orgdal.canih.gov For example, sequential lithiation and quenching of N,N-diethyl-2-naphthylcarbamate can provide access to 2,3-disubstituted naphthalenes with complete regioselectivity. acs.org Similarly, using N,N-diethyl naphthalene 1,8-dicarboxamide as a DMG allows for the generation of mono- and dianionic species that can be trapped with electrophiles to yield 2- and 2,7-substituted products, respectively. dal.canih.gov

Table 2: Directed Ortho-Metallation for Naphthalene Halogenation

| Naphthalene Substrate (DMG) | Base / Conditions | Electrophile | Product | Reference(s) |

| N,N-diethyl-2-naphthylcarbamate | s-BuLi / TMEDA | I₂ | 2-Iodo-3-substituted naphthalene derivative | acs.org |

| N,N-diethyl naphthalene 1,8-dicarboxamide | sec-BuLi / TMEDA | I₂ | 2-Iodo- and 2,7-Diiodo-naphthalene diamides | dal.canih.gov |

| N,N-diethyl naphthalene 1,8-dicarboxamide | sec-BuLi / TMEDA | TMSCl | 2,7-Disilyl-naphthalene diamide | dal.ca |

The Halogen Dance Reaction is a fascinating isomerization process where a halogen atom migrates from one position to another on an aromatic ring, typically under the influence of a strong base. wikipedia.orgclockss.org This rearrangement provides a pathway to halogenated isomers that are not accessible through direct halogenation or other conventional methods. The driving force for the reaction is thermodynamic, leading to the formation of the most stable carbanionic intermediate or final product. wikipedia.org

Recently, an acid-induced halogen dance has also been reported. For example, the steric repulsion between the peri-bromo groups in 1,8-dibromonaphthalene (B102958) facilitates a 1,2-rearrangement of a bromine atom upon treatment with a strong acid like trifluoromethanesulfonic acid, affording 1,7-dibromonaphthalene. nih.gov This method allows for the "unsymmetrization" of a symmetrical starting material to access less common substitution patterns. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Constructing Halogenated Naphthalenes

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable for constructing complex aromatic systems, including specifically substituted halogenated naphthalenes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgchem-station.com

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. musechem.comtcichemicals.com It is widely used due to the mild reaction conditions, commercial availability and stability of boronic acids, and high functional group tolerance. tcichemicals.com This reaction can be used to synthesize arylnaphthalenes by coupling a bromonaphthalene with an arylboronic acid. researchgate.net In the case of dihalonaphthalenes, such as 1,8-dibromonaphthalene, controlling the selectivity to achieve mono- versus di-arylation can be a significant challenge, often favoring the double coupling product. researchgate.net

The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction conditions are generally compatible with a wide variety of functional groups. wikipedia.orgorgsyn.org However, a major drawback is the toxicity of the organotin compounds. wikipedia.org The reaction has broad scope, coupling sp², and sp³ hybridized carbons with various halides, making it a versatile method for constructing complex naphthalene derivatives. libretexts.org

The Negishi reaction utilizes organozinc reagents to couple with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and excellent functional group tolerance. chem-station.com Organozinc reagents can be prepared from the corresponding organic halides, allowing for a wide range of coupling partners. The Negishi coupling is effective for sp²-sp², sp²-sp³, and sp³-sp³ bond formations, providing a powerful route to alkyl-, alkenyl-, and aryl-substituted naphthalenes. rsc.orgwikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Synthesis

| Reaction Name | Organometallic Reagent | Organic Electrophile | Key Features | Reference(s) |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Ar-X (X=Cl, Br, I, OTf) | Mild conditions, stable reagents, requires a base. | musechem.comtcichemicals.comresearchgate.net |

| Stille | R-Sn(Alkyl)₃ | Ar-X (X=Cl, Br, I, OTf) | High functional group tolerance, toxic reagents. | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Negishi | R-ZnX | Ar-X (X=Cl, Br, I, OTf) | High reactivity, moisture/air sensitive reagents. | rsc.orgwikipedia.orgorganic-chemistry.org |

Copper-Mediated Coupling Reactions (e.g., Chan-Lam)

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. wikipedia.org It involves the cross-coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org A key advantage of this reaction is that it can often be performed at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org

Nickel and Rhodium-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the construction of complex aromatic systems. Nickel and rhodium catalysts, in particular, have been employed in cross-coupling and cycloaddition reactions that can be adapted for the synthesis of halogenated naphthalene skeletons.

Rhodium catalysts are effective in mediating cycloaddition reactions to build the core naphthalene structure. A formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with a 2-bromophenylboronic acid, for instance, can construct a multi-substituted dihydronaphthalene scaffold rsc.org. Subsequent aromatization would yield the naphthalene ring system. This approach is valuable for creating highly substituted naphthalenes where the substitution pattern is set during the ring-forming step.

Nickel-catalyzed reactions, often involving cross-coupling, provide pathways to introduce substituents onto a pre-functionalized naphthalene ring. While traditionally used for C-C bond formation, these methods can be adapted for C-X (halogen) bond formation or used to couple precursors that already contain the requisite halogen atoms. For example, nickel-catalyzed decarbonylative cross-coupling reactions demonstrate the ability of nickel to mediate complex transformations on aromatic rings, which can be conceptually extended to the synthesis of halogenated systems hope.edu.

| Catalyst | Reaction Type | Substrates | Potential Application in Halogenated Naphthalene Synthesis |

|---|---|---|---|

| Rhodium (Rh) | [2+2+2] Cycloaddition | 1,6-enynes, Arylboronic acids | Construction of the naphthalene skeleton with pre-installed halogen atoms on the precursors rsc.org. |

| Nickel (Ni) | Cross-Coupling | Aryl halides/pseudohalides, Organozinc reagents | Introduction of a bromo or chloro group via coupling, or coupling of a halogenated fragment to a naphthalene precursor hope.edu. |

Sandmeyer-Type Reactions for Halogen Introduction from Naphthylamines

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including halogens. wikipedia.orglscollege.ac.innih.gov This two-step process is highly effective for the regioselective introduction of bromine or chlorine onto a naphthalene ring, starting from a readily available naphthylamine precursor.

The reaction proceeds via the formation of a diazonium salt, which is then displaced by a halide in the presence of a copper(I) catalyst. lscollege.ac.in For the synthesis of this compound, one could envision two possible Sandmeyer routes:

Starting with 6-bromo-1-naphthylamine, diazotization followed by treatment with copper(I) chloride (CuCl) would introduce the chlorine atom at the C1 position.

Alternatively, starting with 1-chloro-6-naphthylamine, diazotization and subsequent reaction with copper(I) bromide (CuBr) would place the bromine atom at the C6 position.

The Sandmeyer reaction is valued for its reliability and the ability to introduce substituents in positions that are not easily accessible through direct electrophilic halogenation. organic-chemistry.org The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr), initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orglscollege.ac.in

| Step | Process | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | Naphthylamine, NaNO₂, Acid (e.g., HBr, HCl) | Naphthalenediazonium salt |

| 2 | Halogen Displacement | Naphthalenediazonium salt, Copper(I) Halide (CuBr or CuCl) | Halogenated Naphthalene |

Annulation and Cyclization Reactions to Form Naphthalene Skeletons

Building the naphthalene core through annulation (ring-forming) and cyclization reactions provides a powerful strategy for synthesizing polysubstituted derivatives. nih.gov These methods construct the bicyclic system from simpler acyclic or monocyclic precursors, allowing for precise control over the final substitution pattern.

A notable example is the electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org In this approach, a suitably designed molecule containing both an aryl group and an alkyne is induced to cyclize, forming the second aromatic ring of the naphthalene system. By using an electrophilic halogenating agent such as bromine (Br₂), N-bromosuccinimide (NBS), or iodine monochloride (ICl) to initiate the cyclization, a halogen atom is incorporated directly onto the newly formed ring in a regioselective manner. nih.govacs.org This method is advantageous as it builds the halogenated skeleton in a single, efficient step under mild conditions. nih.gov

Various methods have been developed for the synthesis of naphthalenes, including [4+2] cycloadditions and transition metal-catalyzed reactions of aryl halides with alkynes. nih.gov The electrophilic cyclization of alkynols is particularly versatile as it accommodates a range of functional groups and has been successfully applied to the synthesis of various substituted naphthalenes. nih.govacs.org

| Reaction Type | Key Precursor | Cyclization/Halogenation Reagent | Product Type |

|---|---|---|---|

| Electrophilic Cyclization | Arene-containing propargylic alcohol | Br₂, NBS, ICl | Halogenated Naphthalene nih.govacs.org |

| [4+2] Cycloaddition (Diels-Alder) | Diene and Dienophile (e.g., quinone) | Heat or Lewis Acid | Substituted Tetrahydronaphthalene (precursor to naphthalene) sibran.ru |

Continuous Flow Synthesis Techniques for Scalable Production and Process Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, rapid, or involve hazardous reagents. scispace.com The halogenation of organic molecules is often characterized by these features, making it an ideal candidate for flow chemistry applications. scispace.com

In a continuous flow setup, reagents are pumped through a network of tubes and mixed in a microreactor. This configuration allows for superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors enables efficient heat transfer, preventing the formation of local hot spots and reducing the risk of runaway reactions. nih.gov This enhanced safety profile is crucial when working with reactive halogenating agents. scispace.com

For the synthesis of halogenated naphthalenes, a continuous flow process can lead to:

Improved Safety: Hazardous reagents can be generated and consumed in situ, minimizing their accumulation. scispace.com

Higher Yields and Selectivity: Precise control over stoichiometry and temperature can minimize the formation of byproducts.

Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up large batch reactors. rsc.org

Process Optimization: Automated flow systems allow for rapid screening of reaction conditions to identify the optimal parameters for a given transformation.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of hot spots. | Excellent due to high surface-area-to-volume ratio; precise temperature control nih.gov. |

| Safety | Higher risk with large volumes of hazardous materials. | Improved safety with small reaction volumes and in situ generation of reactive species scispace.com. |

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward by extending run time or "numbering-up" reactors rsc.org. |

| Mixing | Often inefficient, leading to local concentration gradients. | Rapid and efficient mixing, improving reaction consistency. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Bromo 1 Chloronaphthalene

Mechanistic Pathways of Substitution Reactions Involving Aryl Halides

Aryl halides, such as 6-bromo-1-chloronaphthalene, characteristically undergo substitution reactions through nucleophilic and electrophilic pathways. The presence of both bromine and chlorine atoms on the naphthalene (B1677914) scaffold introduces a competitive element to these reactions, with the regioselectivity and reaction rates being highly dependent on the nature of the attacking species and the reaction conditions.

Nucleophilic aromatic substitution (SNAr) on dihalogenated naphthalenes like this compound is a significant transformation for introducing a variety of functional groups. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. However, recent computational and kinetic isotope effect studies have provided evidence that many SNAr reactions may in fact proceed through a concerted mechanism nih.govspringernature.com.

In the context of this compound, the relative reactivity of the C-Br and C-Cl bonds is a key consideration. The carbon-halogen bond strength decreases in the order C-Cl > C-Br, making the C-Br bond weaker and generally more susceptible to cleavage savemyexams.com. Consequently, in a nucleophilic attack, the bromide ion is a better leaving group than the chloride ion. This preferential reactivity of the C-Br bond is a critical factor in predicting the outcome of nucleophilic substitution reactions on this molecule.

Interactive Data Table: Relative Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution

| Aryl Halide | Relative Rate of Substitution | Leaving Group Ability |

| Aryl Fluoride | 1 | Poor |

| Aryl Chloride | 3.4 x 10-4 | Moderate |

| Aryl Bromide | 4.3 x 10-4 | Good |

| Aryl Iodide | 5.0 x 10-4 | Excellent |

This table illustrates the general trend of leaving group ability in nucleophilic aromatic substitution, which is relevant to predicting the reactivity of the C-Cl and C-Br bonds in this compound.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate compared to attack at the β-position (C2, C3, C6, C7).

In this compound, the directing effects of the existing halogen substituents must be considered. Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I), yet they are ortho-, para-directing because of their electron-donating resonance effect (+R) wou.edudocbrown.infolibretexts.org. In naphthalene derivatives, a substituent with a -I effect at the 1-position directs incoming electrophiles to the 4- and 8-positions, while a -I substituent at the 2-position directs primarily to the 1-position researchgate.net.

For this compound:

The chlorine atom at C1 is a deactivating, ortho-, para-director. It will direct incoming electrophiles to the C2 and C4 positions.

The bromine atom at C6 is also a deactivating, ortho-, para-director, directing incoming electrophiles to the C5 and C7 positions.

Interactive Data Table: Directing Effects of Halogens in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

Radical Reaction Mechanisms in Halogenated Naphthalene Transformations

Free-radical reactions involving halogenated naphthalenes can be initiated by heat or light, leading to the homolytic cleavage of a bond to form radical intermediates. The mechanism of a radical chain reaction typically involves three stages: initiation, propagation, and termination chemistrysteps.comlumenlearning.commasterorganicchemistry.com.

Initiation: This step involves the formation of radicals, often through the homolysis of a weak bond, such as a halogen-halogen bond, initiated by UV light or a radical initiator lumenlearning.commasterorganicchemistry.com.

Propagation: These are the chain-carrying steps where a radical reacts with a stable molecule to generate a new radical. This cycle can repeat many times chemistrysteps.comlumenlearning.commasterorganicchemistry.com. For example, a halogen radical can abstract a hydrogen atom from the naphthalene ring to form a naphthyl radical.

Termination: The reaction is concluded when two radicals combine to form a stable, non-radical product chemistrysteps.comlumenlearning.commasterorganicchemistry.com.

In the context of this compound, a radical reaction such as further halogenation would proceed with a degree of selectivity. The stability of the intermediate naphthyl radical plays a crucial role in determining the major product. Generally, radical stability follows the order tertiary > secondary > primary. Bromination is known to be more selective than chlorination in radical reactions due to the endothermic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that more closely resembles the radical intermediate masterorganicchemistry.comyoutube.commasterorganicchemistry.com.

Due to the high strength of C-H bonds on an aromatic ring, radical substitution of these hydrogens is generally difficult. However, under forcing conditions, it is conceivable that a radical halogenation could occur, with the position of attack being influenced by the stability of the resulting aryl radical.

Detailed Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in such transformations. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is typically the rate-determining step of the catalytic cycle. A low-valent metal complex, usually Pd(0), inserts into the carbon-halogen bond of the aryl halide. This process involves the oxidation of the metal (e.g., Pd(0) to Pd(II)). For dihalogenated substrates like this compound, the selectivity of oxidative addition is crucial. The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond csbsju.edunih.gov. Therefore, palladium catalysts will preferentially react at the C-Br bond at the 6-position.

Transmetalation: Following oxidative addition, the organopalladium(II) halide complex reacts with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound). The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C or C-X bond and regenerating the catalytically active Pd(0) species.

Interactive Data Table: Relative Reactivity of Carbon-Halogen Bonds in Oxidative Addition

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| C-I | ~51 | ~106 |

| C-Br | ~71 | ~103 |

| C-Cl | ~81 | 1 |

| C-F | ~116 | ~10-5 |

This table highlights the significantly higher reactivity of the C-Br bond compared to the C-Cl bond in the crucial oxidative addition step of cross-coupling reactions.

The ligands coordinated to the metal center play a pivotal role in controlling the reactivity and selectivity of cross-coupling reactions. The steric and electronic properties of the ligands can influence each step of the catalytic cycle researchgate.netnih.govresearchgate.net.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which generally promotes the oxidative addition step.

Steric Effects: Bulky ligands can favor the formation of monoligated, highly reactive catalyst species. They can also influence the rate of reductive elimination and control regioselectivity in substrates with multiple reactive sites by creating a more sterically demanding environment around the metal center nih.govorganic-chemistry.org.

For a substrate like this compound, the choice of ligand can be critical for achieving high selectivity for reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The use of bulky phosphine (B1218219) ligands, for example, has been shown to be effective in promoting the selective cross-coupling of aryl bromides in the presence of aryl chlorides researchgate.netdntb.gov.ua.

Theoretical Frameworks for Understanding Halogen Influence on Reactivity

The influence of halogen substituents on the reactivity of aromatic systems like naphthalene can be understood through a combination of inductive and resonance effects. Both bromine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. Conversely, they possess lone pairs of electrons that can be donated to the aromatic π-system, a resonance effect (+R) that is activating, particularly at the ortho and para positions.

In the case of this compound, the chlorine atom at the C-1 position (an α-position) and the bromine atom at the C-6 position (a β-position) exert their electronic effects differently across the naphthalene ring. Computational studies on substituted naphthalenes provide a framework for understanding these effects. Density Functional Theory (DFT) calculations, for instance, can be used to map the electron density of the molecule, revealing sites that are more susceptible to nucleophilic or electrophilic attack. nih.gov

The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. While originally developed for benzene (B151609) derivatives, it has been extended to naphthalene systems. pharmacy180.compublish.csiro.au The substituent constants (σ) for bromine and chlorine indicate their electron-withdrawing nature. In naphthalene, the transmission of these electronic effects is more complex than in benzene due to the fused ring system. The effect of a substituent at the 6-position on a reaction center at the 1-position will be different from that of a substituent at the 1-position on a reaction center at the 6-position. This is reflected in different reaction constants (ρ) for different substituent-reaction center dispositions within the naphthalene framework. publish.csiro.au

Theoretical models like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) can be employed to quantify the aromaticity of the individual rings in substituted naphthalenes, providing insight into how the halogen substituents modulate the electronic structure and, consequently, the reactivity of the molecule. iau.irresearchgate.net

Key Theoretical Concepts for Halogen Influence:

| Concept | Description | Relevance to this compound |

| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to the higher electronegativity of the halogen. | Both Cl and Br deactivate the naphthalene ring towards electrophilic attack. |

| Resonance Effect (+R) | Electron donation into the pi system through lone pairs on the halogen. | Directs incoming electrophiles to ortho and para positions relative to the halogen. |

| Hammett Equation | Quantifies the electronic effect of substituents on reaction rates and equilibria. | Allows for the prediction of relative reactivity based on the substituent constants for Br and Cl at different positions. pharmacy180.compublish.csiro.au |

| Computational Chemistry | Methods like DFT can calculate electron density, molecular orbitals, and reaction pathways. | Provides detailed insight into the electronic structure and predicts reactive sites. nih.gov |

Kinetic and Thermodynamic Analyses of Key Transformations

The study of reaction kinetics and thermodynamics provides crucial information on the feasibility and selectivity of chemical transformations involving this compound. The presence of two different halogens allows for selective reactions under carefully controlled conditions, often governed by either kinetic or thermodynamic control. jackwestin.compressbooks.pubwikipedia.orglibretexts.org

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst. This difference in reactivity can be exploited to achieve selective mono-functionalization at the C-6 position. The choice of catalyst, ligands, base, and solvent can further influence this selectivity. nih.govorganic-chemistry.orgresearchgate.netlibretexts.org

For nucleophilic aromatic substitution (SNAr) reactions, the rate is influenced by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to their bond strengths and is related to the electronegativity of the halogen and its ability to stabilize the intermediate. masterorganicchemistry.comdalalinstitute.com

Kinetic studies, such as the determination of reaction rates and the application of the Hammett equation to a series of related substituted naphthalenes, can provide quantitative data on the influence of the bromo and chloro substituents on the transition state energy of a given reaction. researchgate.netviu.cawalisongo.ac.id For example, a positive ρ value in a Hammett plot for a reaction would indicate the buildup of negative charge in the transition state, a process that would be favored by the electron-withdrawing nature of the halogens.

Thermodynamic data, such as the standard enthalpies of formation (ΔfH°) and Gibbs free energies of formation (ΔfG°), are fundamental to understanding the stability of this compound and its reaction products. While specific experimental data for this compound is scarce, thermodynamic properties for naphthalene and other halogenated naphthalenes can provide a basis for estimation. nist.govchemeo.comresearchgate.net The relative stability of potential products in a reaction will determine the product distribution under thermodynamic control. For instance, in the sulfonation of naphthalene, the kinetically favored product is the 1-sulfonic acid, while the thermodynamically more stable product is the 2-sulfonic acid. thecatalyst.org Similar considerations of kinetic versus thermodynamic control would apply to reactions of this compound.

Summary of Kinetic and Thermodynamic Considerations:

| Transformation | Key Factors | Expected Outcome |

| Suzuki-Miyaura Coupling | C-X bond strength (C-Br vs. C-Cl) | Selective reaction at the more reactive C-Br bond under kinetic control. nih.govorganic-chemistry.orgresearchgate.netlibretexts.org |

| Nucleophilic Aromatic Substitution | Leaving group ability (Cl vs. Br), stability of Meisenheimer complex | Reaction is generally favored at the position that leads to a more stabilized intermediate. masterorganicchemistry.comdalalinstitute.com |

| Electrophilic Aromatic Substitution | Directing effects of Cl and Br, steric hindrance | Substitution will occur at positions activated by the resonance effect of the halogens, with regioselectivity influenced by the combined directing effects and steric factors. |

Further experimental and computational studies are needed to fully elucidate the intricate details of the reaction mechanisms and to provide precise kinetic and thermodynamic data for the various transformations of this compound.

Computational Chemistry and Theoretical Modeling of 6 Bromo 1 Chloronaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 6-Bromo-1-chloronaphthalene. DFT methods effectively model the electron density to determine the molecule's ground-state energy, optimized geometry, and the distribution of its molecular orbitals.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A recent quantum computing analysis of the parent molecule, naphthalene (B1677914), using DFT with various basis sets, determined its HOMO-LUMO gap to be approximately 4.75 eV, providing a foundational reference for understanding the electronic effects of halogen substitution. samipubco.com

For this compound, the presence of bromine and chlorine atoms, with their differing electronegativities and sizes, introduces significant perturbations to the naphthalene π-system. These calculations would reveal how the electron density is redistributed across the aromatic rings and the carbon-halogen bonds. Natural Bond Orbital (NBO) analysis can further quantify these effects, detailing intramolecular charge transfer interactions and the hybridization of the atomic orbitals. rsc.org

| Parameter | Description | Typical Calculated Value (Example: Naphthalene samipubco.com) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.13 eV (with aug-cc-pVQZ basis set) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.38 eV (with aug-cc-pVQZ basis set) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.75 eV |

| Dipole Moment | Measure of the net molecular polarity | Calculation specific to substituted molecule |

Investigation of Non-Covalent Interactions: Halogen Bonding, σ-Hole, and π-Hole Interactions

The halogen substituents on the naphthalene core are pivotal in mediating non-covalent interactions, which are critical in crystal engineering, molecular recognition, and biological systems. nih.govescholarship.org Theoretical investigations focus on halogen bonding, a directional interaction involving regions of positive electrostatic potential on the halogen atoms.

A region of positive electrostatic potential, known as a σ-hole, exists on the outermost portion of a covalently bonded halogen atom, opposite to the covalent bond. rsc.org This positive region can interact favorably with a negative site, such as a lone pair on a Lewis base. rsc.org In this compound, both the bromine and chlorine atoms possess σ-holes, the magnitudes of which can be calculated and visualized using Molecular Electrostatic Potential (MESP) maps. The strength of these σ-holes generally increases with the polarizability of the halogen, making the bromine atom's σ-hole a more prominent feature than that of chlorine.

In addition to σ-holes, recent studies have identified the existence of π-holes, which are regions of positive electrostatic potential located perpendicular to the molecular framework, often above and below a π-system or on the sides of halogen atoms. rsc.orgnih.gov Computational studies on perfluorohalogenated naphthalenes have shown that π-hole bonding can be substantially enhanced compared to benzene (B151609) analogs and can cooperate with σ-hole bonding. rsc.org For this compound, theoretical modeling would explore the potential for both σ-hole and π-hole halogen bonds, determining their preferred geometries and interaction energies. nih.govbohrium.com

The stability of non-covalent interactions, including halogen bonds, arises from a combination of electrostatic, dispersion, polarization, and exchange-repulsion forces. rsc.org Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to decompose the total interaction energy into these physically meaningful components. nih.gov

To understand the unique properties imparted by the naphthalene scaffold, a comparative analysis with simpler benzene analogs (e.g., 1-bromo-4-chlorobenzene) is valuable. Computational studies on perfluorohalogenated systems have demonstrated that π-hole bonding is significantly enhanced in naphthalenes compared to their benzene counterparts. rsc.org This enhancement is attributed to the more extensive π-system of the naphthalene core. Such a comparative study for this compound would involve calculating the MESP, interaction energies, and SAPT components for its complexes and comparing them to the corresponding complexes of a dihalobenzene. This would elucidate the role of the extended aromatic system in modulating the strength and nature of the non-covalent interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Packing

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations are invaluable for studying its behavior in condensed phases and its intermolecular packing in a crystal lattice. scienceopen.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into conformational dynamics and thermodynamic properties. scienceopen.comnih.gov

By simulating a system containing many this compound molecules, researchers can predict how they will arrange in a solid state. These simulations can reveal the dominant intermolecular packing motifs, which are governed by the non-covalent interactions discussed previously, such as halogen bonding and π-π stacking. The results can be used to predict crystal structures and understand polymorphism. Furthermore, MD simulations can explore the conformational landscape of flexible molecules, although for a fused-ring system like this, the primary application is in understanding intermolecular assembly. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and validate experimental data. nsf.gov For this compound, DFT and other ab initio methods can be used to calculate its vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net Calculated spectra can be compared with experimental ones to confirm the molecular structure and assign vibrational modes. researchgate.net Studies on similar molecules, like 1-bromo-2-chlorobenzene, have shown a satisfactory agreement between theoretical predictions (using B3LYP functional) and experimental FT-IR and FT-Raman spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. The accuracy of these predictions allows for the confident assignment of signals in experimental NMR spectra. A study on the related 1-chloronaphthalene (B1664548) used high-resolution microwave spectroscopy combined with quantum-chemical computations to determine its precise gas-phase structure and nuclear quadrupole coupling constants, which provide insight into the electronic environment of the chlorine atom. chemistryviews.org Such a combined experimental and computational approach for this compound would yield a highly accurate picture of its molecular structure and electronic properties.

| Spectroscopic Technique | Predicted Parameter | Typical Experimental Data Source | Purpose of Comparison |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Experimental FT-IR Spectrum | Assignment of vibrational modes, structural confirmation. researchgate.net |

| Raman Spectroscopy | Raman Activities & Frequencies (cm⁻¹) | Experimental FT-Raman Spectrum | Complementary vibrational analysis. researchgate.net |

| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts (ppm) | Experimental ¹H/¹³C NMR Spectra chemicalbook.com | Signal assignment, detailed structural analysis. |

| Microwave Spectroscopy | Rotational Constants (MHz) | Experimental Rotational Spectrum | Precise determination of gas-phase geometry. chemistryviews.org |

Computational Exploration of Reaction Pathways, Transition States, and Energetics

Theoretical modeling can be used to explore the reactivity of this compound by mapping out potential reaction pathways. This involves locating and characterizing the transition states (TS) that connect reactants to products. rowansci.com A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of a reaction. rowansci.comnih.gov

For this compound, computational methods could be used to study reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. For instance, in a substitution reaction, calculations could determine whether the chlorine or bromine atom is more readily displaced and which aromatic positions are most susceptible to attack. It is crucial to perform a frequency calculation on a located transition state to verify it has exactly one imaginary frequency corresponding to the reaction coordinate. rowansci.com This ensures it is a true transition state. rowansci.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Bromo-1-chloronaphthalene, both one-dimensional and two-dimensional NMR techniques are essential for confirming the specific arrangement of substituents on the naphthalene (B1677914) core.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure of this compound. The number of signals, their chemical shifts (δ), and their coupling patterns provide a detailed map of the molecule's asymmetric nature.

Due to the molecule's lack of symmetry, the ¹H NMR spectrum is expected to display six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), one for each proton on the naphthalene ring. The specific chemical shifts and the coupling constants (J-values) between adjacent protons allow for the precise assignment of each proton to its position. For instance, the protons ortho to the halogen substituents would be expected to show shifts influenced by the electronegativity and anisotropic effects of the bromine and chlorine atoms.

Similarly, the ¹³C NMR spectrum should reveal ten unique signals, corresponding to the ten carbon atoms of the naphthalene skeleton. Four of these signals would represent the quaternary carbons (including those bonded to Br and Cl), while the other six would correspond to the protonated carbons. The chemical shifts of the carbons directly bonded to the halogens (C1 and C6) would be significantly affected by their electronegativity. While specific, experimentally verified spectral data for this compound is not widely available in peer-reviewed literature, the principles of NMR predict a complex but interpretable set of signals confirming the 1,6-substitution pattern and ruling out other possible regioisomers.

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would reveal the connectivity between neighboring protons on each of the aromatic rings, helping to trace the proton sequence around the naphthalene core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the six protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the placement of substituents and assigning quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away. For example, protons on the ring could show correlations to the quaternary carbons C-1 (bonded to Cl) and C-6 (bonded to Br), confirming the substitution pattern.

While specific 2D NMR studies on this compound are not readily found in published databases, the application of these standard techniques is indispensable for its full structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn confirms its elemental composition. For this compound (C₁₀H₆BrCl), the theoretical monoisotopic mass is calculated to be 239.93414 Da. An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), providing strong evidence for the molecular formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺•:

An M peak (for C₁₀H₆⁷⁹Br³⁵Cl)

An M+2 peak (from C₁₀H₆⁸¹Br³⁵Cl and C₁₀H₆⁷⁹Br³⁷Cl)

An M+4 peak (from C₁₀H₆⁸¹Br³⁷Cl)

The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom. Fragment analysis would likely show the sequential loss of halogen atoms (Br• and Cl•) and other characteristic fragmentations of the naphthalene ring system.

| Property | Value |

| Molecular Formula | C₁₀H₆BrCl |

| Theoretical Monoisotopic Mass | 239.93414 Da |

| Expected Isotopic Peaks | M, M+2, M+4 |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive confirmation of the connectivity of this compound and offer valuable insights into its solid-state conformation, including bond lengths, bond angles, and torsion angles.

Furthermore, analysis of the crystal structure would reveal the intermolecular forces that govern its crystal packing. These can include π-π stacking interactions between the aromatic naphthalene rings and potential halogen bonding (e.g., C-Br···Cl or C-Cl···π interactions), which influence the material's bulk properties.

A review of publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not yet been reported. The determination of its crystal structure would be a valuable contribution to the chemical sciences.

Advanced Electronic and Vibrational Spectroscopy

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule. The naphthalene ring system is a chromophore that exhibits strong absorption in the ultraviolet region due to π → π* transitions. The specific wavelengths of maximum absorption (λmax) are sensitive to the substituents on the aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

The vibrational modes of this compound can be categorized into several distinct regions:

Aromatic C-H Stretching: Vibrations in this category typically appear in the 3100-3000 cm⁻¹ region. The exact frequencies can be influenced by the positions of the halogen substituents on the naphthalene ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system are expected to produce a series of bands in the 1650-1400 cm⁻¹ range. These are often strong in both IR and Raman spectra.

In-plane C-H Bending: These vibrations occur at lower frequencies, generally between 1300 cm⁻¹ and 1000 cm⁻¹.

Out-of-plane C-H Bending: Strong absorptions in the IR spectrum between 900 cm⁻¹ and 650 cm⁻¹ are characteristic of out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can often be used to deduce the substitution pattern of the aromatic ring.

C-Cl and C-Br Stretching: The carbon-chlorine and carbon-bromine stretching vibrations are expected at lower wavenumbers. The C-Cl stretch typically appears in the 800-600 cm⁻¹ region, while the C-Br stretch is found at even lower frequencies, usually between 600 cm⁻¹ and 500 cm⁻¹. These bands can sometimes be weak and may overlap with other vibrations.

Theoretical Infrared (IR) Spectrum of this compound

The following table presents a theoretical representation of the prominent IR absorption bands for this compound, based on DFT calculations for similar halogenated naphthalenes.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1610 | Strong | Aromatic C=C Stretch |

| ~1500 | Strong | Aromatic C=C Stretch |

| ~1250 | Medium | In-plane C-H Bend |

| ~850 | Strong | Out-of-plane C-H Bend |

| ~780 | Medium-Strong | C-Cl Stretch |

| ~590 | Medium | C-Br Stretch |

Theoretical Raman Spectrum of this compound

Raman spectroscopy provides complementary information to IR spectroscopy. While C-H stretching vibrations are typically weak in Raman spectra of aromatic compounds, the ring stretching and bending modes often give rise to strong signals.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~1610 | Strong | Aromatic C=C Stretch |

| ~1380 | Very Strong | Ring Breathing Mode |

| ~1050 | Medium | In-plane C-H Bend |

| ~780 | Medium | C-Cl Stretch |

| ~590 | Strong | C-Br Stretch |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for the stereochemical analysis of chiral molecules. kud.ac.inyoutube.commgcub.ac.in While this compound itself is achiral, the introduction of a chiral center or the creation of atropisomers (chirality arising from hindered rotation around a single bond) would result in chiral derivatives that could be studied by these methods.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The electronic transitions of the naphthalene chromophore in a chiral environment would give rise to characteristic CD signals, known as Cotton effects. kud.ac.in The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers or the helical twist of the molecule.

For a hypothetical chiral derivative of this compound, the π → π* transitions of the naphthalene ring system would be the primary focus of CD analysis. The interaction of these electronic transitions in a chiral molecular framework can lead to strong CD signals, which are highly sensitive to the molecule's three-dimensional structure. sioc-journal.cnacs.org

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD spectrum is a plot of specific rotation versus wavelength. The presence of chromophores that absorb in the measured wavelength range gives rise to anomalous ORD curves, which exhibit peaks and troughs that are also known as Cotton effects.

For a chiral derivative of this compound, the ORD spectrum would be expected to show a complex pattern of Cotton effects corresponding to the electronic transitions of the halogenated naphthalene chromophore. The shape and sign of the ORD curve provide valuable information about the stereochemistry of the molecule.

The application of these techniques to chiral naphthalene derivatives has been demonstrated in the literature for assigning the absolute configuration of various compounds. rsc.org For instance, the exciton (B1674681) chirality method, which analyzes the coupling of electronic transitions of two or more chromophores within a chiral molecule, is a powerful tool for determining absolute stereochemistry from CD spectra. acs.orgrsc.org

Applications of 6 Bromo 1 Chloronaphthalene and Its Derivatives in Advanced Research Domains

Utilization as Key Synthetic Intermediates in Complex Organic Synthesis

The presence of both bromine and chlorine atoms on the naphthalene (B1677914) framework of 6-Bromo-1-chloronaphthalene provides differential reactivity that is highly sought after in multi-step organic synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the 1-position available for subsequent transformations. This characteristic is instrumental in the controlled synthesis of complex organic molecules.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and extended aromatic systems are a class of organic molecules composed of fused aromatic rings. These compounds are of significant interest due to their unique electronic, optical, and structural properties, which make them suitable for applications in materials science and electronics. Dihalonaphthalenes, such as this compound, serve as crucial precursors for the synthesis of more complex PAHs through various cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.govresearchgate.net In a potential synthetic route, this compound could selectively react at the more labile C-Br bond with an appropriate arylboronic acid. This initial coupling would yield a 6-arylnaphthalene derivative, which could then undergo a second coupling reaction at the C-Cl bond to introduce another aromatic moiety, thereby extending the conjugated system.

Another important method for constructing PAHs is the Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide. rsc.org The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited in a stepwise manner to build larger aromatic structures. For instance, a selective Stille coupling at the 6-position, followed by a subsequent coupling reaction at the 1-position, would allow for the controlled assembly of complex, unsymmetrical PAHs. While specific examples detailing the use of this compound in these reactions are not prevalent in the readily available literature, the principles of these well-established synthetic methodologies strongly suggest its utility as a precursor for a wide range of PAHs and extended aromatic systems.

Table 1: Potential Cross-Coupling Reactions for PAH Synthesis from this compound

| Reaction Type | Reagent for 1st Coupling (at C6-Br) | Intermediate Product | Reagent for 2nd Coupling (at C1-Cl) | Final Product Class |

| Suzuki-Miyaura | Arylboronic acid | 6-Aryl-1-chloronaphthalene | Different Arylboronic acid | Unsymmetrical biaryl-naphthalene |

| Stille | Organostannane | 6-Aryl/Alkenyl-1-chloronaphthalene | Different Organostannane | Extended conjugated system |

Building Blocks for Fused Heterocyclic Compounds

Fused heterocyclic compounds, which contain one or more heteroatoms within a fused ring system, are of immense importance in medicinal chemistry and materials science. The strategic placement of functional groups on a naphthalene core can direct the formation of various heterocyclic rings. Dihalonaphthalenes are valuable starting materials for the synthesis of such compounds through cascade reactions or sequential functionalization followed by cyclization.

For example, a palladium-catalyzed cascade reaction involving an initial Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation has been used to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. researchgate.net A similar strategy could potentially be applied to derivatives of this compound. By first introducing a suitable coupling partner at the 6-position, subsequent intramolecular cyclization could lead to the formation of novel fused heterocyclic systems.

The synthesis of thiophene-annulated naphthalene derivatives is another area where this compound could serve as a key building block. nih.govresearchgate.net These compounds are of interest for their electronic properties. A synthetic approach could involve a selective cross-coupling reaction at the C-Br bond to introduce a thiophene (B33073) moiety, followed by further functionalization and cyclization to create a fused system. Similarly, the synthesis of pyridine-fused naphthalenes, which are relevant in various fields of chemistry, could potentially be achieved through multi-step synthetic sequences starting from this compound.

Development of Functional Materials with Tunable Electronic and Optical Properties

The naphthalene core is a fundamental component in many functional organic materials due to its inherent aromaticity and rigid planar structure, which facilitate charge transport and influence photophysical properties. By strategically modifying the naphthalene unit with different functional groups, it is possible to fine-tune its electronic and optical characteristics for specific applications.

Components in Organic Semiconductors and Optoelectronic Devices

Naphthalene derivatives have been extensively investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.orgstanford.edu The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor materials.

Thiophene-fused naphthalene diimides have emerged as promising n-type organic semiconductors. arxiv.org The synthesis of such materials often involves the functionalization of a naphthalene core. While direct examples using this compound are not prominent, its structure is amenable to the synthetic routes used to create these advanced materials. The bromo and chloro substituents can serve as handles for introducing thiophene units or other electron-withdrawing or electron-donating groups to modulate the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting molecule, which is a critical factor in determining its semiconductor properties.

The development of new organic semiconductors often relies on the ability to create extended π-conjugated systems. As discussed in section 6.1.1, this compound is a suitable precursor for building such systems through palladium-catalyzed cross-coupling reactions. The resulting extended aromatic structures could exhibit desirable charge transport properties for applications in OFETs.

Materials for Molecular Sensors and Switches

Molecular sensors and switches are molecules that can undergo a detectable change in their properties, such as fluorescence or color, in response to an external stimulus. nih.gov Naphthalene-based fluorescent probes have been developed for the detection of various analytes. researchgate.net The photophysical properties of naphthalene derivatives can be finely tuned by the introduction of different substituents.

The synthesis of novel fluorescent sensors and molecular switches could potentially start from this compound. The halogen atoms can be replaced with fluorophores or recognition units through nucleophilic substitution or cross-coupling reactions. The resulting derivatives could exhibit changes in their fluorescence emission upon binding to a specific ion or molecule, making them useful as chemical sensors.

The design of molecular switches often involves creating molecules that can reversibly switch between two or more stable states with different properties. pnas.orgmdpi.com The rigid naphthalene scaffold provides a stable platform for constructing such systems. By attaching photochromic or electrochromic units to the naphthalene core via the positions occupied by the bromine and chlorine atoms in this compound, it may be possible to create novel molecular switches with tailored functionalities.

Role in Biomedical and Pharmaceutical Research as Scaffolds

The naphthalene ring is a common structural motif in a wide range of biologically active compounds and pharmaceuticals. biolmolchem.com Its rigid and lipophilic nature allows it to interact with biological targets such as enzymes and receptors. The ability to functionalize the naphthalene scaffold at specific positions is crucial for developing new therapeutic agents with improved potency and selectivity.

Naphthalene diimide derivatives have been investigated as potential anticancer agents due to their ability to interact with DNA G-quadruplexes. acs.orgnih.govresearchgate.net The synthesis of these complex molecules often starts from functionalized naphthalene precursors. The structure-activity relationship studies of these compounds reveal that the nature and position of substituents on the naphthalene core play a critical role in their biological activity.

Furthermore, brominated compounds have been shown to possess antifungal activity. rsc.org While specific studies on the antifungal properties of this compound derivatives are limited, its structure presents an interesting starting point for the synthesis of novel antifungal agents. The bromine atom could be a key pharmacophore, and the chlorine atom provides a site for further molecular modifications to optimize the antifungal activity and pharmacokinetic properties. The synthesis of various bioactive scaffolds from functionalized naphthalenes highlights the potential of this compound as a valuable intermediate in drug discovery and development. researchgate.netnih.gov

Precursors for Biologically Active Compounds and Drug Candidates

This compound serves as a versatile scaffold in the synthesis of a variety of biologically active compounds and drug candidates. Its dihalogenated naphthalene core allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. The differential reactivity of the bromine and chlorine substituents can be exploited to introduce different functionalities at specific positions, a key strategy in medicinal chemistry for optimizing the pharmacological profile of a lead compound.

The naphthalene moiety itself is a common feature in many bioactive molecules, valued for its rigid, planar structure that can effectively interact with biological targets such as enzymes and receptors. Naphthalene-based compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain naphthalene derivatives have been investigated as potential inhibitors of SARS-CoV PLpro, a key enzyme in the life cycle of the coronavirus. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized naphthalene precursors like this compound.

The development of novel synthetic methodologies is crucial for expanding the chemical space accessible from simple starting materials. Organic synthesis plays a pivotal role in the creation of natural products and their analogs, which are rich sources of new drug leads. The strategic incorporation of the 6-bromo-1-chloronaphthyl moiety can lead to the discovery of new compounds with enhanced biological activity and improved pharmacokinetic properties.

Table 1: Examples of Biologically Active Naphthalene Derivatives

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Naphthalene-1,4-dione analogues | Anticancer | rsc.org |

| Naphthalene-based organoselenocyanates | Anticancer, Antimicrobial | biointerfaceresearch.com |

| Naphthyl-substituted carboxanilides | Antibacterial, Antimycobacterial, Anticancer | mdpi.com |

| Naphthalene-based SARS-CoV PLpro inhibitors | Antiviral | nih.gov |

Application in the Synthesis of Specific Inhibitors (e.g., KRas G12C/G12D inhibitors)

A significant application of this compound and its derivatives is in the synthesis of targeted cancer therapeutics, particularly inhibitors of KRas mutants. The KRas protein is a key signaling molecule, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12C and G12D mutations are particularly prevalent and have been challenging to target with small molecule inhibitors.

Recent advances in drug discovery have led to the development of covalent and non-covalent inhibitors that can selectively target these mutant KRas proteins. The synthesis of these complex inhibitors often involves multi-step sequences where a functionalized naphthalene core is a key building block. Specifically, 1-bromo-8-chloronaphthalene, an isomer of this compound, has been utilized as an intermediate in the preparation of quinazoline-based KRas G12C and G12D inhibitors. chemicalbook.com These inhibitors are designed to bind to a specific pocket in the mutant protein, thereby blocking its oncogenic signaling.

The general synthetic strategy often involves the use of the bromo- and chloro-substituents as handles for further chemical modifications. For example, the bromine atom can be readily converted to an organometallic species via lithium-halogen exchange, which can then participate in coupling reactions to build more complex structures. The chlorine atom can be displaced by nucleophiles or also participate in cross-coupling reactions under specific catalytic conditions. This differential reactivity allows for a modular and convergent approach to the synthesis of these potent and selective KRas inhibitors.

Table 2: Key Moieties in KRas Inhibitor Synthesis

| Starting Material/Intermediate | Role in Synthesis | Target |

|---|---|---|

| 1-Bromo-8-chloronaphthalene | Precursor for quinazoline (B50416) core | KRas G12C/G12D |

| Functionalized Naphthalene | Scaffold for inhibitor design | Mutant KRas |

Catalytic Applications and Ligand Development

Design of Naphthalene-Based Ligands for Transition Metal Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Transition metal catalysis, in particular, has revolutionized the way chemists construct complex molecules. The performance of a transition metal catalyst is highly dependent on the nature of the ligands that coordinate to the metal center. These ligands play a crucial role in modulating the catalyst's reactivity, selectivity, and stability.